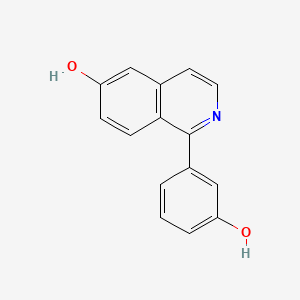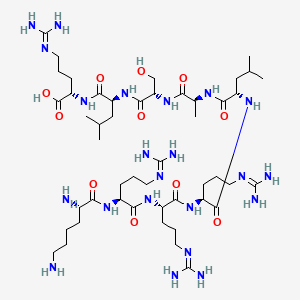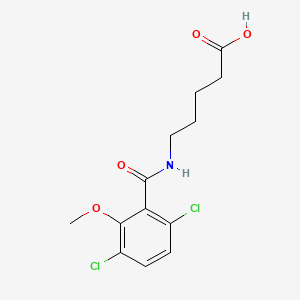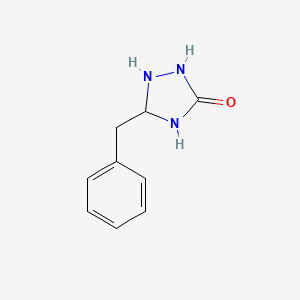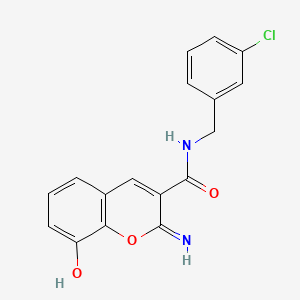
Cbr1-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbr1-IN-4 is a compound that acts as an inhibitor of carbonyl reductase 1 (CBR1). Carbonyl reductase 1 is an enzyme that plays a significant role in the metabolism of various carbonyl compounds, including prostaglandins, steroids, and xenobiotics. The inhibition of carbonyl reductase 1 has been studied for its potential therapeutic applications, particularly in the context of cancer treatment and oxidative stress-related conditions .
Méthodes De Préparation
The synthesis of Cbr1-IN-4 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Cbr1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Applications De Recherche Scientifique
Cbr1-IN-4 has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a tool to study the inhibition of carbonyl reductase 1 and its effects on various chemical reactions.
Biology: In biological research, this compound is used to investigate the role of carbonyl reductase 1 in cellular processes, including oxidative stress and cell signaling.
Medicine: The compound has potential therapeutic applications in cancer treatment, where it may enhance the efficacy of radiotherapy by increasing the sensitivity of cancer cells to radiation.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting carbonyl reductase 1 .
Mécanisme D'action
The mechanism of action of Cbr1-IN-4 involves the inhibition of carbonyl reductase 1. By binding to the active site of the enzyme, this compound prevents the reduction of carbonyl compounds, leading to the accumulation of reactive aldehydes and oxidative stress. This inhibition can enhance the sensitivity of cancer cells to radiation therapy and induce cell death through the generation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
Cbr1-IN-4 is unique in its specific inhibition of carbonyl reductase 1. Similar compounds include:
Carbonyl reductase 3 inhibitors: These compounds inhibit carbonyl reductase 3, which has a narrower substrate specificity compared to carbonyl reductase 1.
Aldo-keto reductase inhibitors: These inhibitors target a different family of reductases involved in the reduction of carbonyl compounds. The uniqueness of this compound lies in its ability to selectively inhibit carbonyl reductase 1, making it a valuable tool for studying the enzyme’s role in various biological processes and its potential therapeutic applications
Propriétés
Formule moléculaire |
C17H13ClN2O3 |
|---|---|
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]-8-hydroxy-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-5-1-3-10(7-12)9-20-17(22)13-8-11-4-2-6-14(21)15(11)23-16(13)19/h1-8,19,21H,9H2,(H,20,22) |
Clé InChI |
GCHVLIGVGOMWMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


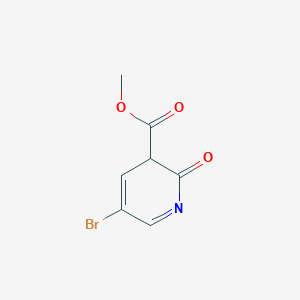
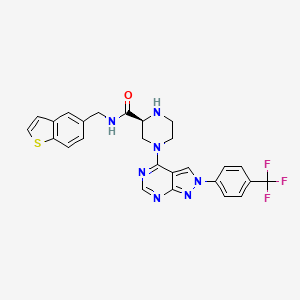
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B12366636.png)
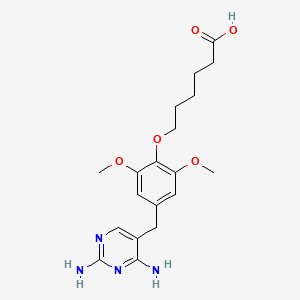
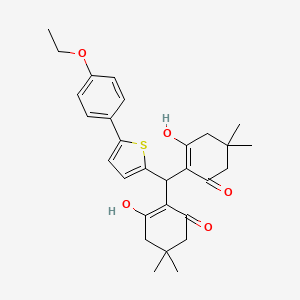
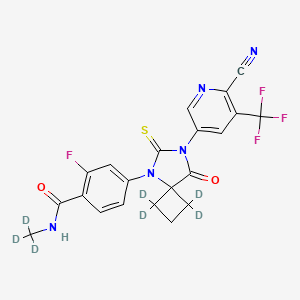
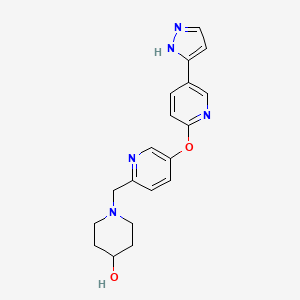
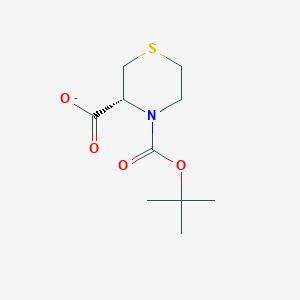
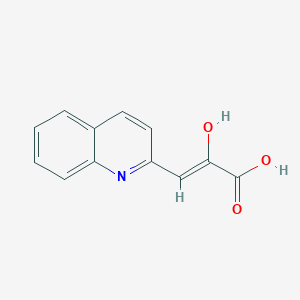
![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)
